molecular formula C33H38BrP B14337795 Triphenyl(9-phenylnonyl)phosphanium bromide CAS No. 103637-80-5

Triphenyl(9-phenylnonyl)phosphanium bromide

Cat. No.: B14337795
CAS No.: 103637-80-5
M. Wt: 545.5 g/mol
InChI Key: ZDBFQYGXXCDUTE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenyl(9-phenylnonyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C33H38BrP . This compound is characterized by its unique structure, which includes a triphenylphosphonium core attached to a 9-phenylnonyl chain. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(9-phenylnonyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 9-bromononylbenzene. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:

(C6H5)3P+Br(CH2)9C6H5(C6H5)3P+(CH2)9C6H5Br(C_6H_5)_3P + Br(CH_2)_9C_6H_5 \rightarrow (C_6H_5)_3P^+(CH_2)_9C_6H_5Br^- (C6​H5​)3​P+Br(CH2​)9​C6​H5​→(C6​H5​)3​P+(CH2​)9​C6​H5​Br−

The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize reaction conditions, reduce reaction times, and improve yields .

Chemical Reactions Analysis

Types of Reactions: Triphenyl(9-phenylnonyl)phosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield triphenyl(9-phenylnonyl)phosphine oxide .

Scientific Research Applications

Triphenyl(9-phenylnonyl)phosphanium bromide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which triphenyl(9-phenylnonyl)phosphanium bromide exerts its effects involves its ability to act as a nucleophilic catalyst. The phosphonium ion can stabilize transition states and facilitate the formation of carbon-carbon bonds in organic reactions. Its molecular targets include various organic substrates, and it operates through pathways involving nucleophilic attack and stabilization of reaction intermediates .

Comparison with Similar Compounds

Uniqueness: Triphenyl(9-phenylnonyl)phosphanium bromide is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring membrane permeability and specific reactivity profiles .

Properties

CAS No.

103637-80-5

Molecular Formula

C33H38BrP

Molecular Weight

545.5 g/mol

IUPAC Name

triphenyl(9-phenylnonyl)phosphanium;bromide

InChI

InChI=1S/C33H38P.BrH/c1(2-4-10-20-30-21-11-6-12-22-30)3-5-19-29-34(31-23-13-7-14-24-31,32-25-15-8-16-26-32)33-27-17-9-18-28-33;/h6-9,11-18,21-28H,1-5,10,19-20,29H2;1H/q+1;/p-1

InChI Key

ZDBFQYGXXCDUTE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.